cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a RING-domain E3 ubiquitin ligase within the IAP family, which includes cIAP2, XIAP, and survivin. It functions as a master regulator of cell survival, inflammation, and innate immunity through its dual roles in:
Notably, cIAP1 is overexpressed in diverse cancers (e.g., hepatocellular carcinoma, mesothelioma), where it confers resistance to chemotherapy and supports tumor progression [6] [8]. This oncogenic dependency makes cIAP1 an attractive E3 ligase for TPD applications. Unlike CRBN or VHL—the most commonly recruited E3 ligases in PROTAC design—cIAP1 offers tissue-specific expression and unique substrate processing capabilities. However, its involvement in apoptotic pathways necessitates precise engineering to avoid unintended cytotoxicity in degraders [6] [9].
Table 1: Key E3 Ubiquitin Ligases Utilized in Targeted Protein Degradation
E3 Ligase | Ligand Type | Substrate Specificity | Advantages in TPD |
---|---|---|---|
cIAP1 | IAP antagonists (e.g., cIAP1 ligand 4) | K48/K63 polyubiquitin chains | Tissue-specific expression; dual degradation of target and cIAP1 |
CRBN | Thalidomide derivatives | Neosubstrates | Compact ligands; broad tissue activity |
VHL | Hydroxyproline analogs | Hypoxia-inducible factors | Well-characterized binding motifs |
MDM2 | Nutlin derivatives | p53 | Tumor-suppressor activation potential |
cIAP1 ligand 4 is structurally optimized for high-affinity engagement with the baculoviral IAP repeat (BIR) domains of cIAP1. The molecule features:
In SNIPERs (IAP-based PROTACs), cIAP1 ligand 4 serves as the E3-recruiting module. Its mechanism involves:
A critical advantage of cIAP1 ligand 4 over earlier IAP ligands (e.g., bestatin or LCL161 derivatives) is its reduced induction of cIAP1 auto-ubiquitination. This preserves E3 ligase activity for sustained POI degradation. Studies demonstrate that SNIPERs incorporating this ligand achieve nanomolar degradation efficiencies (DC~50~ < 100 nM) for diverse targets, including ERα, BRD4, and BCR-ABL [6] [8].
Table 2: Degradation Efficiency of SNIPERs Incorporating cIAP1 Ligand 4
Target Protein | Cell Line | Linker Length | DC~50~ (nM) | D~max~ (%) | Reference |
---|---|---|---|---|---|
ERα | MCF-7 | C8 | 3–10 | >90 | [6] |
BCR-ABL | K562 | PEG4 | 5–20 | 85 | [8] |
BRD4 | MV4-11 | C6 | 10–50 | 70 | [6] |
AR | LNCaP | C7 | 20–100 | 80 | [9] |
The evolution of cIAP1-recruiting degraders reflects iterative improvements in ligand affinity, selectivity, and pharmacokinetics:
This progression yielded SNIPERs with optimized drug-like properties, including enhanced cell permeability and reduced metabolic instability. For example, SNIPER(ER)-87—a cIAP1 ligand 4 conjugate with an estradiol-derived POI ligand—achieved DC~50~ values of 1–3 nM against ERα in breast cancer models, surpassing predecessors by >100-fold [6] [8]. Current research focuses on expanding the scope of cIAP1 ligand 4 to degrade "undruggable" targets like MYC and KRAS mutants by exploiting tissue-specific E3 expression in tumors [8] [9].
Table 3: Evolution of Key cIAP1-Targeting Compounds in TPD
Generation | Representative Ligand | Affinity for cIAP1 (K~d~) | Key Limitations | Notable SNIPERs |
---|---|---|---|---|
1st | Methyl bestatin (MeBS) | ~10 µM | Low potency; cIAP1 auto-degradation | SNIPER(CRABP)-1 |
2nd | LCL161 derivative | ~100 nM | Pan-IAP activity; off-target effects | SNIPER(ABL)-38 |
3rd | cIAP1 ligand 4 | ~5 nM | Limited tissue distribution | SNIPER(ER)-87, SNIPER(BRD)-5 |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8